4-Propan-2-yloxybutan-2-ol

Vue d'ensemble

Description

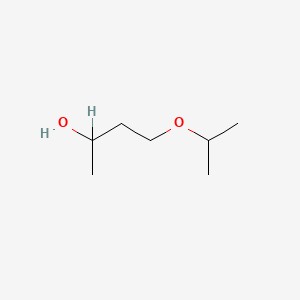

4-Propan-2-yloxybutan-2-ol: is an organic compound with the molecular formula C7H16O2. It is a secondary alcohol and ether, characterized by the presence of both hydroxyl and isopropoxy groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Hydroalkoxylation of 3-buten-2-ol: One common method involves the hydroalkoxylation of 3-buten-2-ol with isopropyl alcohol.

Industrial Production Methods: Industrially, the production of 4-Propan-2-yloxybutan-2-ol can be scaled up using similar hydroalkoxylation methods, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-Propan-2-yloxybutan-2-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Simpler alcohols or hydrocarbons.

Substitution: Alkyl halides or other substituted derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

- Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

Medicine:

- Explored for its potential therapeutic applications, particularly in drug development and delivery systems.

Industry:

Mécanisme D'action

The mechanism of action of 4-Propan-2-yloxybutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to specific physiological effects.

Comparaison Avec Des Composés Similaires

4-Butanol: A primary alcohol with similar structural features but lacks the isopropoxy group.

2-Butanol: A secondary alcohol with a similar carbon backbone but without the ether linkage.

Isopropyl alcohol: A simple secondary alcohol with a similar isopropyl group but lacks the butanol backbone.

Uniqueness:

- The presence of both hydroxyl and isopropoxy groups in 4-Propan-2-yloxybutan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in various applications .

Activité Biologique

4-Propan-2-yloxybutan-2-ol, also known as a derivative of propanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, focusing on antibacterial properties, toxicity, and absorption characteristics based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H16O2 and a molecular weight of 132.21 g/mol. Its structure features a propan-2-yloxy group attached to a butan-2-ol backbone, which may influence its biological interactions.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related compounds like 1,3-bis(aryloxy)propan-2-amines have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations. These compounds inhibited bacterial growth effectively, suggesting that structural modifications in similar alcohols could yield promising antibacterial agents .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | S. aureus (MRSA) | 10 μg/ml |

| This compound | Hypothetical* | Not yet determined |

*Note: Specific data for this compound is currently lacking but inferred from related compounds.

Toxicity and Safety Profile

While this compound is not extensively studied for acute toxicity, its structural relatives have been implicated in cases of poisoning. For example, propan-1-ol and propan-2-ol have been associated with fatalities due to ingestion of disinfectants containing these alcohols . The autopsy findings typically reveal pulmonary edema and other systemic effects, indicating the potential risks associated with high concentrations of similar compounds.

Table 2: Toxicity Observations from Related Alcohols

| Alcohol | Observed Effects | Reference |

|---|---|---|

| Propan-1-ol | Hemorrhagic lung edema | |

| Propan-2-ol | Edematous brain, shock kidneys |

Absorption Characteristics

The absorption profile of propanols has been studied in various contexts. A study examining the dermal and pulmonary absorption of propanol during hand hygiene practices showed measurable blood levels post-use. Specifically, propan-2-ol reached peak median blood levels of approximately 5.3 mg/L after hygienic hand rubs . This suggests that while the systemic absorption may be low under normal use conditions, repeated exposure could lead to accumulation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving synthetic derivatives of propanol demonstrated that modifying the alkyl chain can enhance antibacterial activity against specific pathogens. This highlights the potential for developing new antimicrobial agents based on structural variations of compounds like this compound.

- Case Study on Toxicity : An investigation into the effects of propanol-based disinfectants revealed severe outcomes following ingestion. The findings underscored the necessity for careful handling and regulation of such substances in clinical settings .

Propriétés

IUPAC Name |

4-propan-2-yloxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)9-5-4-7(3)8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTACLGUUXBTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960540 | |

| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40091-57-4 | |

| Record name | 2-Butanol, 4-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040091574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Propan-2-yl)oxy]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.